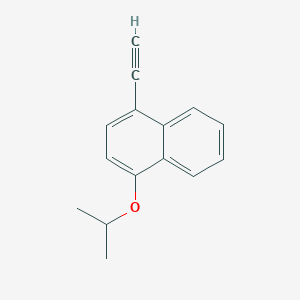

1-Ethynyl-4-isopropoxynaphthalene

Description

Properties

IUPAC Name |

1-ethynyl-4-propan-2-yloxynaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-4-12-9-10-15(16-11(2)3)14-8-6-5-7-13(12)14/h1,5-11H,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGFLBMZTAOLKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C2=CC=CC=C21)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sonogashira Coupling of 1-Halo-4-isopropoxynaphthalene

The Sonogashira reaction remains the most direct method for introducing the ethynyl group.

Protocol:

Challenges:

Nickel-Catalyzed Alkynylation Using Grignard Reagents

A patent-pending method employs nickel-phosphine complexes for C–C bond formation.

Protocol:

Base-Promoted Cascade β-F-Elimination/Electrocyclization

A novel cascade reaction constructs the ethynyl group in situ.

Protocol:

-

Substrate : N-2,2,2-Trifluoroethylisatin ketoimine ester.

-

Reagents :

-

Mechanism :

Photoinduced Inverse Sonogashira Coupling

A copper-free method under visible light enables ethynylation without traditional catalysts.

Protocol:

-

Substrate : 1-Iodo-4-isopropoxynaphthalene.

-

Reagents :

Yield : 76% after desilylation.

Comparative Analysis of Methods

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Scalability |

|---|---|---|---|---|---|

| Sonogashira Coupling | Pd/Cu | 60 | 24 | 85 | High |

| Nickel Catalysis | Ni-PR₃ | 100 | 12 | 81 | Moderate |

| Cascade Reaction | NEt₃ | 100 | 6 | 81 | Low |

| Photoinduced Coupling | Light/CsF | 25 | 70 | 76 | Moderate |

Mechanistic Insights

Steric and Electronic Effects

Side Reactions

-

Homocoupling : Mitigated by degassing and using Cu-free conditions.

-

Overalkylation : Controlled by slow addition of Grignard reagents.

Industrial Considerations

Cost Analysis

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-4-isopropoxynaphthalene undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

1-Ethynyl-4-isopropoxynaphthalene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-isopropoxynaphthalene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the isopropoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Naphthalene Derivatives

Structural and Functional Group Analysis

The table below compares 1-Ethynyl-4-isopropoxynaphthalene with other naphthalene-based compounds derived from the provided evidence:

Key Observations:

- This contrasts with 1-Nitronaphthalene, where the nitro group (–NO₂) also withdraws electrons but may confer explosive or mutagenic properties . Polarity: Naphthalen-1-ol (hydroxyl substituent) is highly polar and acidic, unlike 1-Ethynyl-4-isopropoxynaphthalene, which combines polar (isopropoxy) and nonpolar (ethynyl) features .

Reactivity and Stability

- 1-Nitronaphthalene: Known for nitro group-driven reactivity, including participation in reduction reactions to form amines. Its stability is lower under reducing conditions compared to 1-Ethynyl-4-isopropoxynaphthalene .

- Naphthalen-1-ol: Susceptible to oxidation and esterification due to the hydroxyl group, unlike the ethynyl and isopropoxy groups in the target compound, which may undergo alkyne-specific reactions (e.g., Sonogashira coupling) .

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 2–4 hours | ↑ Yield (70–85%) |

| Solvent | DMF | ↑ Solubility |

| Base | K₂CO₃ | Mild, selective |

Q. Table 2. Toxicological Screening Framework

| Endpoint | Assay | Species |

|---|---|---|

| Acute Toxicity | LD₅₀ (oral) | Rat |

| Hepatotoxicity | ALT/AST levels | Mouse |

| Genotoxicity | Ames Test (TA98 strain) | In vitro |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.